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Introduction

Baxdrostat (formerly CIN-107) is a potent and highly selective oral inhibitor of aldosterone
synthase (CYP11B2), the enzyme responsible for the final step of aldosterone synthesis in the
adrenal glands.[1][2][3][4] By specifically targeting aldosterone production, baxdrostat offers a
novel mechanism for managing hypertension, particularly in patient populations with treatment-
resistant or uncontrolled hypertension who are already on multiple antihypertensive
medications.[1] Aldosterone is a key component of the renin-angiotensin-aldosterone system
(RAAS) and contributes to elevated blood pressure by promoting sodium and water retention,
as well as causing vascular remodeling and stiffness. Baxdrostat's high selectivity for
aldosterone synthase over the closely related 11[3-hydroxylase (CYP11B1), which is
responsible for cortisol synthesis, minimizes the risk of off-target hormonal side effects.

These application notes provide a summary of key clinical trial data for baxdrostat when used
in combination with other antihypertensive agents, detailed experimental protocols for
preclinical and clinical research, and diagrams of the relevant signaling pathway and
experimental workflows.
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The following tables summarize the quantitative data from key clinical trials of baxdrostat in

patients with uncontrolled or treatment-resistant hypertension who were already receiving

background antihypertensive therapies.

Table 1: Systolic Blood Pressure (SBP) Reduction in the BrigHTN Phase 2 Trial (Treatment-

Resistant Hypertension)

Treatment Group
(once daily for 12

Mean Change from
Baseline in Seated

Placebo-Adjusted
Change in Seated

p-value vs. Placebo

weeks) SBP (mmHg) SBP (mmHg)

Placebo 94

Baxdrostat 0.5 mg -12.1 -2.7 0.3110
Baxdrostat 1.0 mg -17.5 -8.1 0.003
Baxdrostat 2.0 mg -20.3 -11.0 <0.001

Table 2: Systolic Blood Pressure (SBP) Reduction in the BaxHTN Phase 3 Trial (Uncontrolled
or Resistant Hypertension)

Placebo-
Treatment Mean Change )
. Adjusted 95%
Group (once from Baseline . . p-value vs.
. . Change in Confidence
daily for 12 in Seated SBP Placebo
Seated SBP Interval
weeks) (mmHg)
(mmHg)
Placebo -5.8 - -7.9t0-3.8 -
Baxdrostat 1.0
-14.5 -8.7 -11.5t0-5.8 <0.001
mg
Baxdrostat 2.0
-15.7 -9.8 -12.6to -7.0 <0.001

mg

Table 3: Ambulatory Blood Pressure Monitoring (ABPM) in a Subgroup of the BaxHTN Phase 3

Trial
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Placebo-Adjusted Placebo-Adjusted
Treatment Group Reduction in 24-hour SBP Reduction in Nighttime
(mmHg) SBP (mmHg)
Baxdrostat 2.0 mg -16.9 -11.7 (pooled 1mg and 2mg)

Table 4: Results of the HALO Phase 2 Trial (Uncontrolled Hypertension)

Mean Change from
Treatment Group (once

. Baseline in Seated SBP p-value vs. Placebo
daily for 8 weeks)
(mmHg)
Placebo -16.6 -
Baxdrostat 0.5 mg -17.0 >0.05
Baxdrostat 1.0 mg -16.0 >0.05
Baxdrostat 2.0 mg -19.8 >0.05

Note: The HALO trial did not meet its primary endpoint, with a large placebo effect observed.
However, a post-hoc analysis of patients adherent to the 2 mg dose suggested a placebo-
corrected SBP reduction of 7.9 mmHg.
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Caption: Mechanism of action of Baxdrostat in the Renin-Angiotensin-Aldosterone System.

Experimental Protocols

Protocol 1: In Vivo Evaluation of Baxdrostat in a
Hypertensive Rodent Model

Objective: To assess the efficacy of baxdrostat in combination with a standard antihypertensive
agent (e.g., an ACE inhibitor) in a rodent model of hypertension (e.g., spontaneously
hypertensive rats, SHR).

Methodology:
e Animal Model: Male spontaneously hypertensive rats (SHR), 12-14 weeks old.

¢ Acclimatization: Acclimatize animals for at least one week with ad libitum access to food and
water.

e Group Allocation (n=8-10 per group):

o

Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

[¢]

Group 2: ACE inhibitor (e.qg., lisinopril, dose based on literature).

[¢]

Group 3: Baxdrostat (dose range based on preclinical data).

[e]

Group 4: Baxdrostat in combination with the ACE inhibitor.

o Drug Administration: Administer compounds orally via gavage once daily for a period of 4
weeks.

e Blood Pressure Measurement:

o Measure systolic and diastolic blood pressure weekly using a non-invasive tail-cuff
method.

o At the end of the study, perform continuous ambulatory blood pressure monitoring via
telemetry for a more accurate assessment over a 24-hour period.
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o Sample Collection: At the end of the treatment period, collect blood samples via cardiac
puncture under anesthesia for analysis of plasma aldosterone, renin, and electrolyte levels.
Collect adrenal glands for potential ex vivo analysis.

e Biochemical Analysis:

o Measure plasma aldosterone concentration using a commercially available ELISA kit or by
LC-MS/MS.

o Measure plasma renin activity using a radioimmunoassay (RIA) or enzymatic assay.
o Analyze serum electrolytes (sodium, potassium) using an automated analyzer.

o Data Analysis: Analyze data using ANOVA followed by a post-hoc test for multiple
comparisons. A p-value of <0.05 is considered statistically significant.

Protocol 2: Clinical Trial Protocol for Baxdrostat as Add-
on Therapy

Objective: To evaluate the efficacy and safety of baxdrostat as an add-on therapy in patients
with treatment-resistant hypertension.

Methodology:

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group
study.

» Patient Population:
o Adults (=18 years) with a diagnosis of treatment-resistant hypertension.
o Seated systolic blood pressure 2140 mmHg and <170 mmHg at screening.

o On a stable regimen of at least three antihypertensive medications at maximally tolerated
doses, including a diuretic, for at least 4 weeks prior to screening.

e Study Periods:
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o Screening Period (4-6 weeks): Confirm eligibility, obtain informed consent, and establish
baseline blood pressure.

o Double-Blind Treatment Period (12 weeks): Randomize eligible patients in a 1:1:1:1 ratio
to receive:

Placebo, once dalily.

Baxdrostat 0.5 mg, once daily.

Baxdrostat 1.0 mg, once daily.

Baxdrostat 2.0 mg, once daily.

All study medications are administered in addition to the patient's existing
antihypertensive regimen.

o Follow-up Period (4 weeks): Monitor for any adverse events after discontinuation of the
study drug.

» Efficacy Endpoints:

o Primary Endpoint: Change from baseline in mean seated systolic blood pressure at week
12.

o Secondary Endpoints:
= Change from baseline in mean seated diastolic blood pressure at week 12.
= Proportion of patients achieving a target SBP of <130 mmHg at week 12.
» Change from baseline in 24-hour ambulatory blood pressure in a subset of patients.
o Safety and Tolerability Assessments:
o Monitor adverse events at each study visit.

o Perform regular laboratory assessments, including serum potassium, sodium, and
creatinine.
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o Record vital signs and perform physical examinations.

o Biomarker Analysis:

o Collect blood samples at baseline and at the end of the treatment period to measure
plasma aldosterone, plasma renin activity, and serum cortisol levels.

 Statistical Analysis: The primary efficacy analysis will be performed on the intention-to-treat
(ITT) population. An analysis of covariance (ANCOVA) model will be used to compare the
change from baseline in SBP between each baxdrostat group and the placebo group.

Experimental Workflow
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Caption: A generalized workflow for a clinical trial of Baxdrostat as an add-on therapy.
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Conclusion

Baxdrostat has demonstrated statistically significant and clinically meaningful reductions in
blood pressure in patients with uncontrolled or treatment-resistant hypertension when used in
combination with other antihypertensive agents. Its novel mechanism of selectively inhibiting
aldosterone synthase without affecting cortisol levels presents a promising new approach for
managing difficult-to-treat hypertension. The provided protocols offer a framework for further
preclinical and clinical investigation into the therapeutic potential of baxdrostat and its
combinations. Ongoing and future research will continue to define its role in cardiovascular
medicine, including its potential use in patients with chronic kidney disease and primary
aldosteronism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b12775456?utm_src=pdf-custom-synthesis
https://ergsy.com/information/how-does-baxdrostat-work
https://synapse.patsnap.com/article/what-is-baxdrostat-used-for
https://www.mdpi.com/2218-273X/15/10/1439
https://pubmed.ncbi.nlm.nih.gov/41154669/
https://pubmed.ncbi.nlm.nih.gov/41154669/
https://www.benchchem.com/product/b12775456#baxdrostat-in-combination-with-other-antihypertensive-agents
https://www.benchchem.com/product/b12775456#baxdrostat-in-combination-with-other-antihypertensive-agents
https://www.benchchem.com/product/b12775456#baxdrostat-in-combination-with-other-antihypertensive-agents
https://www.benchchem.com/product/b12775456#baxdrostat-in-combination-with-other-antihypertensive-agents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12775456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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